An In-depth Technical Guide to 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid: Physicochemical Properties, Synthesis, and Biological Evaluation
An In-depth Technical Guide to 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid: Physicochemical Properties, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the novel compound, 2-(7-(trifluoromethyl)chroman-4-yl)acetic acid. As a member of the chroman class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry, this molecule holds significant potential for drug discovery efforts, particularly in the areas of inflammation and analgesia. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide integrates predicted data with established principles of organic chemistry and pharmacology. It outlines a plausible synthetic pathway, details expected physicochemical characteristics, and provides validated, step-by-step protocols for its analytical characterization and biological screening. This document is intended to serve as a foundational resource for researchers initiating studies on this compound and its analogs.
Introduction and Molecular Overview
2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid (CAS RN: 1121583-64-9) is a synthetic organic compound featuring a chroman scaffold substituted at the 7-position with a trifluoromethyl group and at the 4-position with an acetic acid moiety.[1] The chroman-4-one framework and its derivatives are prevalent in a variety of biologically active molecules and natural products, exhibiting a wide range of pharmacological activities.[2][3] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The acetic acid side chain provides a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions with biological targets, and also serves as a handle for further chemical modification.
While specific biological activities for this exact molecule are not extensively documented in scientific literature, chemical suppliers suggest potential anti-inflammatory and analgesic properties.[1] This is consistent with the known activities of other chroman derivatives.[2][3] This guide will, therefore, explore the foundational chemical properties of this molecule and provide the necessary framework for its synthesis and biological evaluation.
Physicochemical Properties
Direct experimental data for many of the physicochemical properties of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid are not publicly available. The following table summarizes key identifiers and predicted properties based on computational models and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1121583-64-9 | [1] |
| Molecular Formula | C₁₂H₁₁F₃O₃ | [1][4] |
| Molecular Weight | 260.21 g/mol | [1][4] |
| Appearance | White solid (predicted) | [1] |
| Boiling Point (predicted) | 356.0 ± 42.0 °C | [1] |
| Density (predicted) | 1.348 ± 0.06 g/cm³ | [1] |
| LogP (predicted) | 3.046 | [1] |
| pKa (predicted) | The pKa of a carboxylic acid is influenced by its molecular structure. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog, likely resulting in a pKa value lower than that of acetic acid (4.76).[5][6] | N/A |
| Solubility (predicted) | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents like hexane. | [7][8] |
Proposed Synthesis Pathway
While a specific synthesis for 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid is not detailed in the available literature, a plausible route can be constructed based on established methodologies for the synthesis of related chroman derivatives. A potential synthetic approach could start from 7-(trifluoromethyl)chroman-4-one.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol:
Step 1: Synthesis of Ethyl (E)-2-(7-(trifluoromethyl)chroman-4-ylidene)acetate (Intermediate Alkene)
-
To a solution of 7-(trifluoromethyl)chroman-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq).
-
Cool the mixture to 0 °C and add a strong base, such as sodium hydride (1.2 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate alkene.
Step 2: Synthesis of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid
-
Dissolve the intermediate alkene from Step 1 in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure. The resulting product will be the ethyl ester of the target compound.
-
Hydrolyze the ester by dissolving it in a mixture of THF and water, adding an excess of lithium hydroxide, and stirring at room temperature for several hours.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-(7-(trifluoromethyl)chroman-4-yl)acetic acid.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chroman ring, the diastereotopic protons of the chroman methylene groups, the methine proton at the 4-position, and the methylene protons of the acetic acid side chain. The trifluoromethyl group will not show a signal in the ¹H NMR spectrum but may cause splitting of adjacent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms in the molecule. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed in the downfield region (typically 170-180 ppm).[9][10]
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group, providing a clear diagnostic peak for this moiety.[11]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A very broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹.[12][13][14] A strong C=O stretch from the carbonyl group of the carboxylic acid will be present around 1710 cm⁻¹.[12][13][14] C-H stretching vibrations will be observed just below 3000 cm⁻¹, and C-F stretching bands will appear in the fingerprint region.[12][13][14]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern in the mass spectrum can provide structural information.[15][16][17][18]
Caption: A typical workflow for the synthesis and characterization of the target compound.
Potential Biological Activity and Screening Protocols
Based on the reported activities of related chroman derivatives and the general indication from suppliers, 2-(7-(trifluoromethyl)chroman-4-yl)acetic acid is a candidate for evaluation as an anti-inflammatory and analgesic agent.
In Vitro Anti-inflammatory Assays
A common initial screening for anti-inflammatory activity involves cell-based assays that measure the inhibition of inflammatory mediators.
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 2-(7-(trifluoromethyl)chroman-4-yl)acetic acid for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
-
-
Measurement of Nitric Oxide:
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.
-
In Vivo Analgesic and Anti-inflammatory Models
If promising in vitro activity is observed, the compound can be advanced to in vivo models to assess its efficacy and potential side effects.[19][20][21][22][23]
Protocol: Acetic Acid-Induced Writhing Test in Mice (Analgesic) [23]
-
Animal Dosing: Administer the test compound orally or intraperitoneally to groups of mice at various doses. A control group should receive the vehicle.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the vehicle control group.
Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory) [21][23]
-
Animal Dosing: Administer the test compound orally to groups of rats. A control group receives the vehicle.
-
Induction of Edema: After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each dose group at each time point compared to the vehicle control group.
Conclusion
2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Its structural features suggest a favorable profile for potential anti-inflammatory and analgesic activities. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The detailed protocols and expected physicochemical properties outlined herein are intended to facilitate further research and accelerate the exploration of this compound's therapeutic potential. It is imperative that future studies focus on generating robust experimental data to validate and expand upon the information presented in this guide.
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